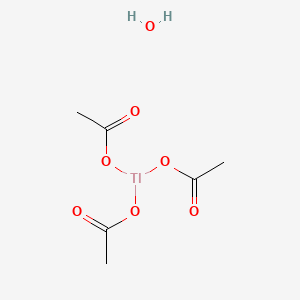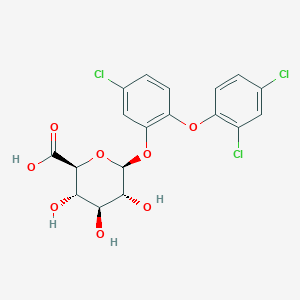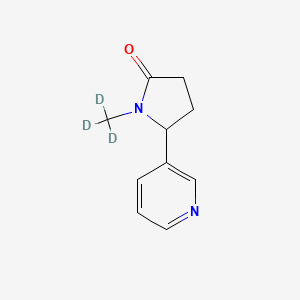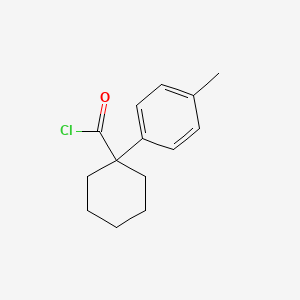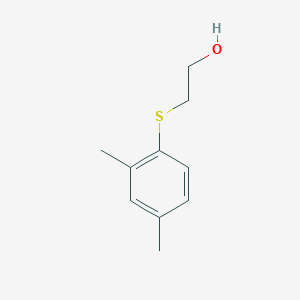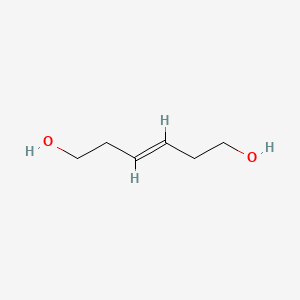
(3E)-3-Hexene-1,6-diol
Overview
Description
(3E)-3-Hexene-1,6-diol is an organic compound with the molecular formula C6H12O2 It is a diol, meaning it contains two hydroxyl groups (-OH) attached to a hexene backbone The “3E” designation indicates that the double bond between the third and fourth carbon atoms is in the trans configuration
Mechanism of Action
3-Hexene-1,6-diol, also known as (3E)-3-Hexene-1,6-diol, is a symmetric internal alkene compound with terminal hydroxyl groups . This compound presents a useful fragment for organic synthesis with potential utility at the hydroxyl and alkene functional groups .
Target of Action
It is known to be a useful reagent in the synthesis of pochoxime, a potent inhibitor of heat shock protein 90 (hsp90) .
Mode of Action
Its utility in the synthesis of pochoxime suggests that it may interact with its targets through the formation of covalent bonds, leading to changes in the target’s function .
Biochemical Pathways
Given its role in the synthesis of pochoxime, it may be involved in the regulation of heat shock protein 90 (hsp90), which plays a crucial role in cellular stress responses .
Result of Action
Its role in the synthesis of pochoxime suggests that it may contribute to the inhibition of hsp90, potentially affecting cellular stress responses .
Action Environment
Like many chemical compounds, its stability and reactivity may be influenced by factors such as temperature, ph, and the presence of other chemicals .
Biochemical Analysis
Biochemical Properties
3-Hexene-1,6-diol is a useful reagent to synthesize pochoxime, a potent inhibitor of heat shock protein 90 (HSP90) . It can also be used for photochemical cyclization of Diels-Alder adducts . The nature of these interactions involves the hydroxyl groups present in the 3-Hexene-1,6-diol molecule.
Cellular Effects
In cellular processes, 3-Hexene-1,6-diol has been found to have inhibitory effects on triglyceride (TG) accumulation in HepG2 cells . This suggests that it may influence cell function by modulating lipid metabolism.
Molecular Mechanism
It is known to interfere with weak hydrophobic protein-protein or protein-RNA interactions . This could potentially lead to changes in gene expression and enzyme activation or inhibition.
Metabolic Pathways
It’s known to be involved in the synthesis of pochoxime, a potent inhibitor of heat shock protein 90 (HSP90) .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-3-Hexene-1,6-diol can be achieved through several methods. One common approach involves the hydroboration-oxidation of 3-hexene. In this method, 3-hexene is first treated with borane (BH3) to form an organoborane intermediate. This intermediate is then oxidized using hydrogen peroxide (H2O2) in the presence of a base, such as sodium hydroxide (NaOH), to yield this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale hydroboration-oxidation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced separation techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
(3E)-3-Hexene-1,6-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The double bond can be reduced to form hexane-1,6-diol.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method for reducing the double bond.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation.
Major Products
Oxidation: Hexane-1,6-dial or hexane-1,6-dioic acid.
Reduction: Hexane-1,6-diol.
Substitution: Various halogenated or aminated derivatives.
Scientific Research Applications
(3E)-3-Hexene-1,6-diol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: Research is ongoing into its potential use in drug development, particularly for its ability to form hydrogen bonds and interact with biological targets.
Industry: It is used in the production of polymers, resins, and other materials.
Comparison with Similar Compounds
Similar Compounds
1,6-Hexanediol: Similar structure but lacks the double bond.
3-Hexene-1,6-diol: Similar structure but with a cis configuration of the double bond.
Hexane-1,6-diol: Fully saturated version of (3E)-3-Hexene-1,6-diol.
Uniqueness
This compound is unique due to its trans double bond, which imparts different chemical and physical properties compared to its cis and fully saturated counterparts. This configuration can influence its reactivity and interactions with other molecules, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
(E)-hex-3-ene-1,6-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O2/c7-5-3-1-2-4-6-8/h1-2,7-8H,3-6H2/b2-1+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWSXXXZZOZFTPR-OWOJBTEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CO)C=CCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CO)/C=C/CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
116.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-(4-Methylphenyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazol-3-yl]acetic acid](/img/structure/B3183044.png)


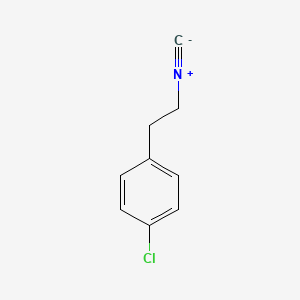
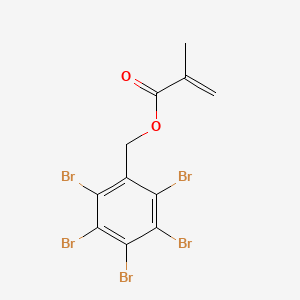
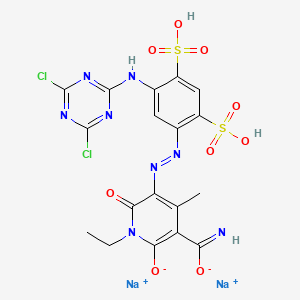
![(3aR,4R,7aR)-4-(Hydroxymethyl)-6-methoxytetrahydro-4H-furo[3,2-c]pyran-2(3H)-one](/img/structure/B3183080.png)
![11-(Chloromethyl)-1,8,10-triazatricyclo[7.4.0.0,2,7]trideca-2,4,6,9,11-pentaen-13-one](/img/structure/B3183082.png)
